molecular formula C24H50N2O3Sn B15088246 tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate CAS No. 1688652-64-3

tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate

Cat. No.: B15088246
CAS No.: 1688652-64-3
M. Wt: 533.4 g/mol
InChI Key: XZUSOLFDFJLEMZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is notable for its unique structure, which includes a piperidine ring substituted with an amino group, a tert-butyl ester, and a tributylstannylmethoxymethyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with tributylstannylmethanol under specific conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tributylstannyl group can participate in organometallic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

The unique combination of functional groups in this compound makes it particularly useful in specialized synthetic applications.

Properties

CAS No.

1688652-64-3

Molecular Formula

C24H50N2O3Sn

Molecular Weight

533.4 g/mol

IUPAC Name

tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

XZUSOLFDFJLEMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCC1(CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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